molecular formula C15H20BrNO2 B6268865 tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1158756-43-4

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B6268865
CAS No.: 1158756-43-4
M. Wt: 326.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often involve the use of reagents such as bromine, tert-butyl alcohol, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive bromine compounds and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The dihydroisoquinoline core can be oxidized or reduced under appropriate conditions, leading to different oxidation states of the compound.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to different isoquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. It may serve as a starting point for the development of bioactive molecules with potential therapeutic applications.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. Isoquinoline derivatives have been studied for their activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In general, the bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The dihydroisoquinoline core can interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

  • tert-Butyl 2-(bromomethyl)phenylcarbamate
  • tert-Butyl p-(bromomethyl)benzoate
  • 4-tert-Butylbenzyl bromide

Comparison: Compared to similar compounds, tert-Butyl 7-(bromomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its dihydroisoquinoline core. This core structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The presence of the bromomethyl group also allows for versatile chemical modifications, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 7-(bromomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-7-6-12-5-4-11(9-16)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHMCSWGZOZYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158756-43-4
Record name tert-butyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 0.380 mmol of tert-butyl-7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in 2.5 ml CH2Cl2 were added at 0° C. 1.139 mmol Et3N and 0.456 mmol tribromophosphine. The mixture was allowed to warm to room temperature and stirred for 1 h. To the reaction mixture were added saturated NaHCO3 solution and EtOAc. The aqueous layer was extracted with EtOAc. The combined organic layers were washed, dried over MgSO4 and filtered. Evaporation of the solvent gave 105 mg of crude material that was purified by flash chromatography to yield 76 mg of colorless oil (61.3%).
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.139 mmol
Type
reactant
Reaction Step Two
Quantity
0.456 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.